5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

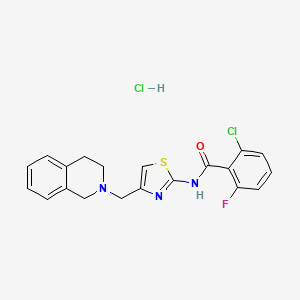

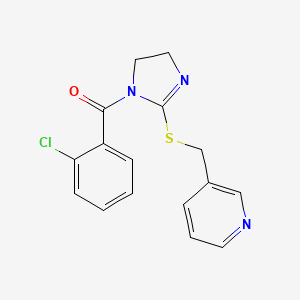

“5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number 119082-97-2 . It is a solid substance with a molecular weight of 205.24 . The compound is typically used for research purposes .

Molecular Structure Analysis

The molecular formula of “5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride” is C10H7NO2S . This indicates that the compound is composed of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride” is a solid substance . It has a molecular weight of 205.24 .Aplicaciones Científicas De Investigación

Corrosion Inhibition

5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride derivatives demonstrate potential as corrosion inhibitors for mild steel in acidic environments. Thiazole-based pyridine derivatives, including those related to 5-pyridin-2-ylthiophene-2-carboxylic acid, have been studied for their inhibition efficiency against steel corrosion. These compounds exhibit both anodic and cathodic inhibition properties, with their effectiveness increasing with concentration and decreasing with temperature. Experimental techniques such as gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy, alongside quantum chemical calculations, have supported their efficacy as corrosion inhibitors (Chaitra, Mohana, & Tandon, 2016).

Drug Discovery and QSAR Modeling

In the realm of drug discovery, 5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride and its analogs have been explored for their potential as histone deacetylase (HDAC) inhibitors, a class of compounds with implications in cancer therapy and other diseases. Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict HDAC inhibition by related compounds, facilitating the identification of novel inhibitors through in silico screening (Melagraki et al., 2009). Further research has identified specific 5-pyridin-2-yl-thiophene-2-hydroxamic acids with potent HDAC inhibitory activity, providing a foundation for the development of new therapeutic agents (Price et al., 2007).

Photocatalytic and Electrochemical Applications

Coordination polymers and metal-organic frameworks (MOFs) incorporating pyridine derivatives, including structures related to 5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride, have been investigated for their luminescence sensing, photocatalytic, and electrochemical activities. These materials demonstrate potential in applications ranging from sensing of specific ions and molecules to the catalytic degradation of organic pollutants, highlighting the versatility and functional adaptability of pyridine-based ligands in the development of advanced materials (Xue et al., 2021).

Antimicrobial and Antihypertensive Activities

Derivatives of 5-pyridin-2-ylthiophene-2-carboxylic acid have been synthesized and evaluated for their biological activities, including antimycobacterial and antihypertensive effects. Although some compounds exhibit moderate activity against Mycobacterium species, the exploration of these derivatives highlights the potential for developing new therapeutic agents based on pyridine and thiophene scaffolds (Mamolo et al., 2001).

Safety and Hazards

The safety data sheet for “5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

5-pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S.ClH/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7;/h1-6H,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMQQASFVXQJJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-2-yl)thiophene-2-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[2-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2779284.png)

![1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2779285.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2779294.png)

![9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2779297.png)

}phenylamine](/img/structure/B2779299.png)

![6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2779301.png)

![4-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2779302.png)